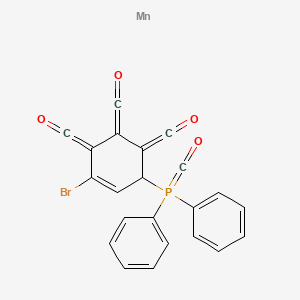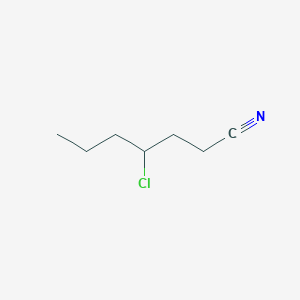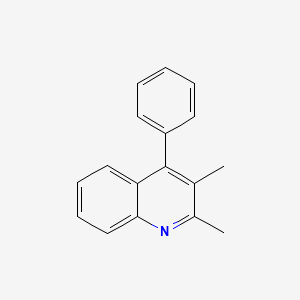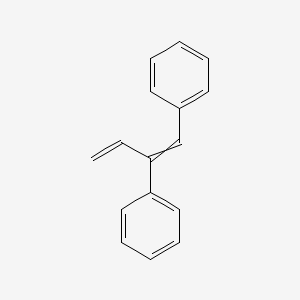
Benzene, 1,1'-(1-ethenyl-1,2-ethenediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- is an organic compound characterized by the presence of two benzene rings connected by a 1-ethenyl-1,2-ethenediyl linkage. This compound is part of the stilbene family, known for its applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- typically involves the reaction of benzene derivatives with appropriate alkenyl intermediates. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired ethenyl linkage. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts are often employed to facilitate the coupling reactions. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or sulfonation, can occur on the benzene rings using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO₃ and H₂SO₄ for nitration; H₂SO₄ for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitrobenzene or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe in imaging techniques.
Industry: Utilized in the production of dyes, optical brighteners, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- exerts its effects involves its ability to participate in π-π interactions due to the presence of benzene rings. These interactions can influence molecular recognition processes and binding to specific molecular targets. The ethenyl linkage also allows for conjugation, which can affect the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis-: Similar structure but with an ethane linkage instead of an ethenyl linkage.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Contains additional methyl groups on the ethane linkage.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: Features a tetramethyl-substituted ethane linkage.
Uniqueness
Benzene, 1,1’-(1-ethenyl-1,2-ethenediyl)bis- is unique due to its ethenyl linkage, which provides distinct electronic and steric properties compared to its similar compounds. This uniqueness makes it valuable in applications requiring specific reactivity and interaction profiles.
Propiedades
Número CAS |
5731-95-3 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-phenylbuta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C16H14/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h2-13H,1H2 |
Clave InChI |
OMFLYAHASXNVDZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
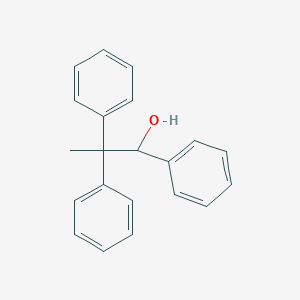


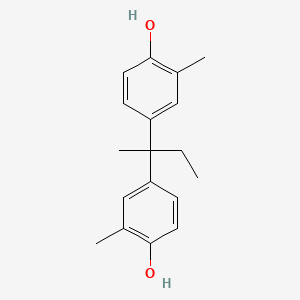

![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
